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molecular formula C9H9NO2S2 B8570071 5-methyl-1-benzothiophene-2-sulfonamide

5-methyl-1-benzothiophene-2-sulfonamide

Cat. No. B8570071
M. Wt: 227.3 g/mol
InChI Key: PKWCBMGRIFNCGH-UHFFFAOYSA-N
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Patent
US07282595B2

Procedure details

5-Methyl-benzo[b]thiophene (220 mg, 1.5 mmol) is dissolved in dry THF (1.5 mL) and cooled to 0° C. To this solution is slowly added 1.6 M n-BuLi in hexane (1.0 mL, 1.6 mmol) and the temperature maintained at 0° C. and the reaction mixture stirred for 20 min. Then the heterogeneous mixture is diluted with 2 mL of THF and transferred by canula to a well-stirred solution of sulfuryl chloride (245 μL, 4.6 mmol) in hexane (1.5 mL) at 0° C. After 1 hr, the suspension is diluted with acetone and the resulting solution of acid chloride is added slowly to a solution of 2 mL of NH4OH in acetone (5 mL). The mixture is diluted with water and acidified with conc. HCl. The aqueous solution is acidified and the product is extracted into ethyl acetate. The organic phase is washed with water and brine, dried (Na2SO4), and evaporated. The crude product is purified by silica gel chromatography (eluent: hexane 3/ethyl acetate 1) to afford the title compound (53 mg, 16%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
220 mg
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
245 μL
Type
reactant
Reaction Step Six
Quantity
1.5 mL
Type
solvent
Reaction Step Six
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
2 mL
Type
solvent
Reaction Step Nine
Yield
16%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[Li]CCCC.[S:16](Cl)(Cl)(=[O:18])=[O:17].[NH4+:21].[OH-].Cl>C1COCC1.CCCCCC.CC(C)=O.O>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][C:7]([S:16]([NH2:21])(=[O:18])=[O:17])=[CH:8][C:4]=2[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
220 mg
Type
reactant
Smiles
CC1=CC2=C(SC=C2)C=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Six
Name
Quantity
245 μL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
CCCCCC
Step Seven
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature maintained at 0° C.
WAIT
Type
WAIT
Details
After 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the product is extracted into ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel chromatography (eluent: hexane 3/ethyl acetate 1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=CC2=C(SC(=C2)S(=O)(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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